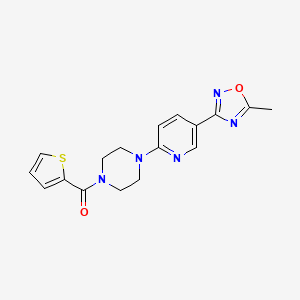![molecular formula C10H10F3N5O2 B2359669 {5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 866133-94-0](/img/structure/B2359669.png)
{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol is a synthetically derived compound, known for its complex structure and significant role in scientific research. Its unique combination of functional groups makes it a valuable subject of study in various fields such as organic chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of {5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol typically involves a multi-step process. The initial step often includes the reaction of 4-methyl-6-(trifluoromethyl)-2-aminopyrimidine with propargyl alcohol under suitable catalysts, followed by a 1,3-dipolar cycloaddition with azides to form the triazole ring. The hydroxymethyl group is introduced in the final step through a hydroxymethylation reaction under controlled conditions, typically using formaldehyde.
Industrial Production Methods: : In an industrial setting, this compound can be produced using high-efficiency continuous flow reactors. The scalability of the synthesis involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of automation and real-time monitoring systems ensures consistency and quality in large-scale production.
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: : The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, typically under basic conditions.
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate (PCC), ambient temperature.
Reduction: : Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.
Substitution: : Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidized derivatives: Carboxylic acid compounds.
Reduced derivatives: Dihydropyrimidine compounds.
Substituted derivatives: Various substituted pyrimidine derivatives based on the nucleophile used.
Scientific Research Applications
This compound has found extensive applications in:
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : In the study of enzyme inhibition and receptor binding.
Industry: : Used in the production of advanced materials and chemical sensors due to its unique properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. In enzyme inhibition studies, it acts by binding to the active site of enzymes, thereby preventing substrate access. The trifluoromethyl and hydroxymethyl groups play crucial roles in these interactions by enhancing binding affinity and specificity. Pathways involved include the inhibition of nucleotide synthesis and signal transduction pathways.
Comparison with Other Compounds
5-(hydroxymethyl)-1H-1,2,3-triazole: : Lacks the pyrimidinyl and trifluoromethyl groups, making it less specific in biological interactions.
4-methyl-6-(trifluoromethyl)-2-pyrimidinamine: : Does not contain the triazole and hydroxymethyl groups, affecting its chemical reactivity.
The uniqueness of {5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol lies in its combination of functional groups, enhancing its versatility in chemical reactions and specificity in biological applications.
List of Similar Compounds
1H-1,2,3-triazole derivatives
Pyrimidine derivatives
Hydroxymethylated compounds
Trifluoromethylated compounds
Properties
IUPAC Name |
[5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5O2/c1-5-2-8(10(11,12)13)15-9(14-5)18-7(4-20)6(3-19)16-17-18/h2,19-20H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOGEQYQYDQSPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(N=N2)CO)CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chlorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359589.png)
![2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2359590.png)




![3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one](/img/structure/B2359598.png)
![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)
![8-methoxy-3-[2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359600.png)
![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)
![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359605.png)
![(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid](/img/structure/B2359606.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2359607.png)
